molecular formula C23H30N4O3S B2685247 1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899974-03-9

1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2685247
CAS No.: 899974-03-9
M. Wt: 442.58
InChI Key: NIVZCQLLZDTAOR-UHFFFAOYSA-N
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Description

1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinazolinone core, which is known for its biological activity, and a phenylpiperazine moiety, which is often found in psychoactive drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution of a halogenated quinazolinone intermediate with 4-phenylpiperazine.

    Attachment of the Hydroxypropyl Group: This can be done through an alkylation reaction using a hydroxypropyl halide.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Formation of an alcohol from the quinazolinone carbonyl group.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring of the phenylpiperazine moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The phenylpiperazine moiety suggests potential activity on the central nervous system, possibly acting as a neurotransmitter modulator.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and phenylpiperazine-containing molecules. Compared to these, 1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity.

List of Similar Compounds

    Quinazolinone Derivatives: 2-methyl-4(3H)-quinazolinone, 2-phenyl-4(3H)-quinazolinone.

    Phenylpiperazine Derivatives: 1-(2-pyrimidinyl)piperazine, 1-(2-benzimidazolyl)piperazine.

Properties

IUPAC Name

1-(3-hydroxypropyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c28-16-6-11-27-20-10-5-4-9-19(20)22(24-23(27)30)31-17-21(29)26-14-12-25(13-15-26)18-7-2-1-3-8-18/h1-3,7-8,28H,4-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVZCQLLZDTAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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